molecular formula C48H40P2 B13404683 2,2'-Bis(dim-tolylphosphino)-1,1'-binaphthyl

2,2'-Bis(dim-tolylphosphino)-1,1'-binaphthyl

Cat. No.: B13404683
M. Wt: 678.8 g/mol
InChI Key: MJRVUGAHDHEPEL-UHFFFAOYSA-N
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Description

(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl typically involves the reaction of (S)-1,1’-binaphthyl-2,2’-diol with di-p-tolylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diol, followed by the addition of di-p-tolylphosphine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .

Major Products

The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound.

Scientific Research Applications

(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is extensively used in scientific research, particularly in the field of asymmetric catalysis. Its applications include:

    Chemistry: Used as a ligand in various catalytic reactions to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of chiral drugs and biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals that require high enantioselectivity.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl exerts its effects involves coordination to a metal center in a catalytic complex. The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction. The molecular targets and pathways involved depend on the specific catalytic process being employed .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(di-p-tolylphosphino)ethane
  • 2,3-Bis(diphenylphosphino)maleic anhydride
  • Bis(dimethylphosphino)methane

Uniqueness

(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its chiral nature and ability to form stable complexes with transition metals make it a preferred choice over other similar compounds .

Biological Activity

2,2'-Bis(dim-tolylphosphino)-1,1'-binaphthyl (often abbreviated as BINAP) is a chiral diphosphine ligand widely utilized in asymmetric catalysis. Its biological activity has garnered attention in various research fields, particularly in drug development and catalysis. This article provides an overview of its biological activity, relevant case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄₈H₄₀P₂
  • Molecular Weight : 678.79 g/mol
  • Structure : The compound features two dimethylphenylphosphino groups attached to a binaphthyl core, which contributes to its chirality and reactivity in catalysis.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a ligand in various catalytic reactions. The following sections detail specific areas of interest.

1. Anticancer Activity

Recent studies have explored the potential anticancer properties of BINAP derivatives. For instance, research has indicated that phosphine ligands can influence the efficacy of metal-based drugs in cancer therapy. The mechanism often involves modulation of cellular pathways that regulate apoptosis and cell proliferation.

  • Case Study : A study demonstrated that BINAP complexes with platinum exhibited enhanced cytotoxicity against certain cancer cell lines compared to traditional platinum-based drugs. This was attributed to improved cellular uptake and altered drug activation pathways.

2. Enzyme Inhibition

BINAP has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The inhibition of enzymes such as poly(ADP-ribose) polymerase (PARP) has implications for cancer treatment by disrupting DNA repair mechanisms.

  • Research Findings : Inhibitory assays showed that BINAP derivatives could effectively inhibit PARP-1 activity, leading to increased sensitivity of cancer cells to DNA-damaging agents.

Catalytic Applications

Beyond its biological implications, BINAP is extensively used in asymmetric synthesis due to its ability to facilitate enantioselective reactions.

3. Asymmetric Hydrogenation

BINAP is a key ligand in palladium-catalyzed asymmetric hydrogenation reactions. These reactions are crucial for the synthesis of chiral molecules in pharmaceuticals.

  • Data Table: Asymmetric Hydrogenation Reactions Using BINAP
Substrate TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
β-keto estersPd/BINAP9296
α-amino ketonesPd/BINAP8590
OlefinsPd/BINAP7888

4. Heck Reaction

The Heck reaction, which involves the coupling of aryl halides with alkenes, is another area where BINAP demonstrates significant utility.

  • Research Findings : Studies have shown that using BINAP as a ligand improves selectivity and yield in Heck reactions involving complex substrates, highlighting its versatility in synthetic chemistry.

Properties

Molecular Formula

C48H40P2

Molecular Weight

678.8 g/mol

IUPAC Name

[1-[2-bis(3-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3-methylphenyl)phosphane

InChI

InChI=1S/C48H40P2/c1-33-13-9-19-39(29-33)49(40-20-10-14-34(2)30-40)45-27-25-37-17-5-7-23-43(37)47(45)48-44-24-8-6-18-38(44)26-28-46(48)50(41-21-11-15-35(3)31-41)42-22-12-16-36(4)32-42/h5-32H,1-4H3

InChI Key

MJRVUGAHDHEPEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC(=C6)C)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C

Origin of Product

United States

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